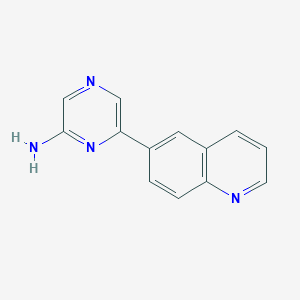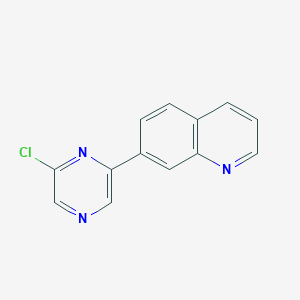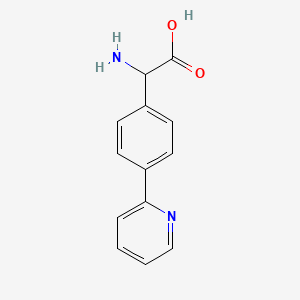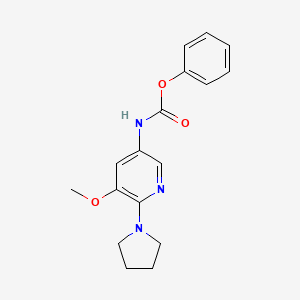![molecular formula C14H19BrO2S B13879617 1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene is an organic compound that features a cyclobutyl ring, a bromopropyl group, and a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via nucleophilic substitution reactions using 3-bromopropyl halides.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using sulfonyl chlorides.
Final Coupling with Benzene: The final step involves coupling the cyclobutyl, bromopropyl, and sulfonyl groups with a benzene ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromopropyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the sulfonyl group can engage in electrophilic interactions. These interactions can affect various molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the cyclobutyl and sulfonyl groups.
Cyclobutylsulfonylbenzene: Lacks the bromopropyl group.
3-Methylbenzenesulfonyl chloride: Lacks the cyclobutyl and bromopropyl groups.
Uniqueness
1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene is unique due to the combination of its cyclobutyl, bromopropyl, and sulfonyl groups attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H19BrO2S |
|---|---|
Poids moléculaire |
331.27 g/mol |
Nom IUPAC |
1-[1-(3-bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene |
InChI |
InChI=1S/C14H19BrO2S/c1-12-5-2-6-13(11-12)18(16,17)14(7-3-8-14)9-4-10-15/h2,5-6,11H,3-4,7-10H2,1H3 |
Clé InChI |
JMLLYWZLEMSCDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)C2(CCC2)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)








![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)



